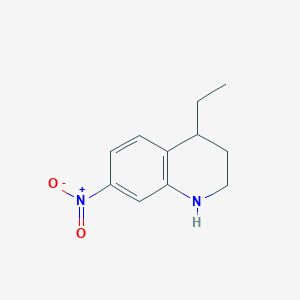

4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 2092461-37-3 . It has a molecular weight of 206.24 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives, which includes 4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline, has been a subject of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted tetrahydroquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroquinoline with various nucleophiles have been explored .Molecular Structure Analysis

The IUPAC name for this compound is 4-ethyl-7-nitro-1,2,3,4-tetrahydroquinoline . The InChI code for this compound is 1S/C11H14N2O2/c1-2-8-5-6-12-11-7-9 (13 (14)15)3-4-10 (8)11/h3-4,7-8,12H,2,5-6H2,1H3 .Chemical Reactions Analysis

The C (1)-functionalization of tetrahydroquinolines has been a focus of recent research . This process involves reactions that include the isomerization of an iminium intermediate .Physical And Chemical Properties Analysis

4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline is a powder that is stored at room temperature . It has a molecular weight of 206.24 .Scientific Research Applications

Anticancer Activity

Quinoline derivatives have shown significant anticancer activity . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer .

Antioxidant Properties

Quinoline motifs are known to exhibit antioxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress .

Anti-Inflammatory Uses

Quinoline-based compounds have demonstrated anti-inflammatory effects . This suggests potential applications in the treatment of inflammatory diseases .

Antimalarial Applications

Quinoline and its derivatives have been used in the development of antimalarial drugs . They have shown effectiveness against Plasmodium parasites, which cause malaria .

Anti-SARS-CoV-2 Activity

Research has indicated that quinoline derivatives may have anti-SARS-CoV-2 (the virus that causes COVID-19) activity . This suggests potential applications in the treatment of COVID-19 .

Antituberculosis Activity

Quinoline derivatives have demonstrated antituberculosis activity . This suggests potential applications in the treatment of tuberculosis .

Industrial Chemistry Applications

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

Safety and Hazards

The safety information for this compound includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

While the specific future directions for 4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline are not mentioned in the search results, there is ongoing research interest in the synthesis of its C (1)-substituted derivatives . These derivatives can act as precursors for various alkaloids displaying a range of biological activities .

Mechanism of Action

Target of Action

4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline is a structural motif of various natural products and therapeutic lead compounds . .

Mode of Action

It’s known that tetrahydroisoquinolines can act as precursors for various alkaloids displaying multifarious biological activities

Biochemical Pathways

It’s known that tetrahydroisoquinolines are key fragments of a diverse range of alkaloids and bioactive molecules . Therefore, it’s plausible that this compound could affect the same biochemical pathways as these alkaloids and bioactive molecules.

Result of Action

Given its structural similarity to tetrahydroisoquinolines, it might exhibit similar biological activities .

properties

IUPAC Name |

4-ethyl-7-nitro-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-8-5-6-12-11-7-9(13(14)15)3-4-10(8)11/h3-4,7-8,12H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVLPVAOMULIQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC2=C1C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2931807.png)

![4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2931810.png)

![3-(3-methylthiophen-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2931811.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2931812.png)

![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2931817.png)

![N5-(3-chloro-4-methylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2931821.png)

![N-(2,3-dichlorophenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2931830.png)